molecular formula C7H4Cl2F3N3O2S B13430502 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine

4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine

Cat. No.: B13430502
M. Wt: 322.09 g/mol
InChI Key: OOXSPRVTTSGCQK-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of chlorine, nitro, and trifluoropropylsulfanyl groups attached to a pyrimidine ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with nitric acid to introduce the nitro group. The trifluoropropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of electron-withdrawing groups like nitro and trifluoropropylsulfanyl enhances its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-nitropyrimidine
  • 4,6-Dichloro-2-methylpyrimidine
  • 2,4-Dichloro-5-nitropyrimidine

Uniqueness

4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with enhanced biological activity and stability compared to its analogs .

Properties

Molecular Formula

C7H4Cl2F3N3O2S

Molecular Weight

322.09 g/mol

IUPAC Name

4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine

InChI

InChI=1S/C7H4Cl2F3N3O2S/c8-4-3(15(16)17)5(9)14-6(13-4)18-2-1-7(10,11)12/h1-2H2

InChI Key

OOXSPRVTTSGCQK-UHFFFAOYSA-N

Canonical SMILES

C(CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(F)(F)F

Origin of Product

United States

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